Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based derivative characterized by a pyrazole core substituted at the 1-position with a 3-(aminomethyl)phenyl group and at the 3-position with an ethyl ester moiety. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and biological activity .
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl 1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)12-6-7-16(15-12)11-5-3-4-10(8-11)9-14/h3-8H,2,9,14H2,1H3 |
InChI Key |
QRUPEDJTMSBBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the aminomethyl group: This step involves the functionalization of the phenyl ring with an aminomethyl group, which can be done through a Mannich reaction using formaldehyde and a secondary amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or amides, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyrazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Aminomethyl vs. Hydroxyl Groups
The target compound’s 3-(aminomethyl)phenyl group contrasts with hydroxyl-substituted analogs (e.g., compound 30f in ). For example, hydroxylated derivatives in demonstrated antimicrobial activity, suggesting the aminomethyl variant could be optimized for similar applications with modified pharmacokinetics.
Electron-Withdrawing vs. Electron-Donating Substituents
In contrast, the aminomethyl group in the target compound is electron-donating, which may enhance reactivity in nucleophilic environments.
Steric and Lipophilic Effects
Compounds with bulky substituents, such as 2,3-dimethylphenyl or allyl groups , exhibit increased steric hindrance, which could limit interactions with enzymatic pockets. The target compound’s aminomethylphenyl group balances moderate bulk with functional flexibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
